molecular formula C16H23N3O3S B7885645 N,N,1-trimethyl-3-(morpholin-4-ylmethyl)-1H-indole-5-sulfonamide

N,N,1-trimethyl-3-(morpholin-4-ylmethyl)-1H-indole-5-sulfonamide

Cat. No.: B7885645
M. Wt: 337.4 g/mol
InChI Key: BENSBHQGUPWVDO-UHFFFAOYSA-N
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Description

N,N,1-trimethyl-3-(morpholin-4-ylmethyl)-1H-indole-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, a morpholine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-trimethyl-3-(morpholin-4-ylmethyl)-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a morpholine moiety.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N,1-trimethyl-3-(morpholin-4-ylmethyl)-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N,N,1-trimethyl-3-(morpholin-4-ylmethyl)-1H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-3-(morpholin-4-ylmethyl)-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indole core and morpholine ring contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N,N,1-trimethyl-3-(morpholin-4-ylmethyl)-1H-indole-5-sulfonamide can be compared with other sulfonamide-containing compounds, such as:

    Sulfamethoxazole: An antibiotic used to treat bacterial infections.

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

    Furosemide: A diuretic used to treat fluid retention and hypertension.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.

Properties

IUPAC Name

N,N,1-trimethyl-3-(morpholin-4-ylmethyl)indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-17(2)23(20,21)14-4-5-16-15(10-14)13(11-18(16)3)12-19-6-8-22-9-7-19/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENSBHQGUPWVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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